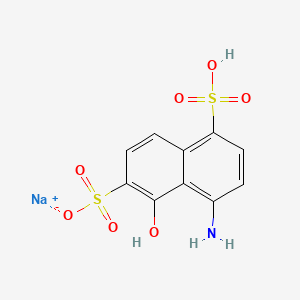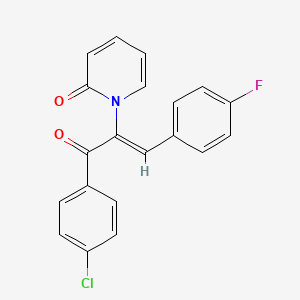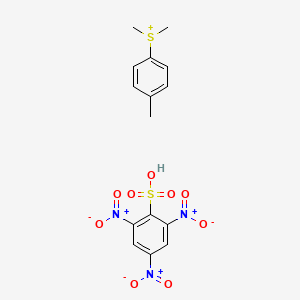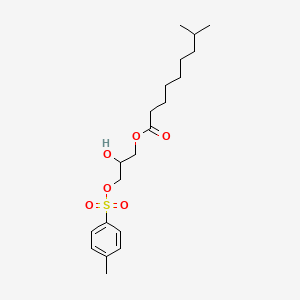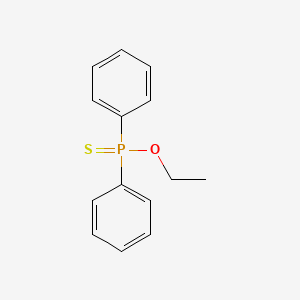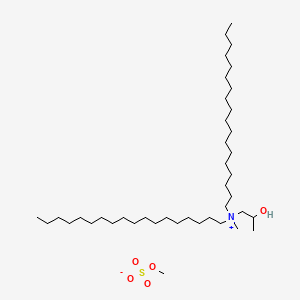
(2-Hydroxypropyl)methyldi(octadecyl)ammonium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 297-733-3, also known as (2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate, is a quaternary ammonium compound. It is widely used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate typically involves the quaternization of a tertiary amine with a methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process generally involves the following steps:
Preparation of the Tertiary Amine: The tertiary amine is synthesized by reacting a secondary amine with an alkyl halide.
Quaternization: The tertiary amine is then reacted with methyl sulfate in the presence of a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors equipped with temperature and pressure control systems. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through filtration and distillation processes before being packaged for distribution.
化学反応の分析
Types of Reactions
(2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The quaternary ammonium group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of amines and other reduced species.
Substitution: Formation of substituted quaternary ammonium compounds.
科学的研究の応用
(2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Applied in the production of personal care products, cleaning agents, and industrial lubricants.
作用機序
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and dispersion of ingredients in formulations. The quaternary ammonium group interacts with various molecular targets, including cell membranes and proteins, leading to enhanced permeability and solubilization.
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and preservative.
Dodecylbenzenesulfonic Acid: A surfactant used in detergents and cleaning agents.
Uniqueness
(2-Hydroxypropyl)Methyldi(Octadecyl)Ammonium Methyl Sulphate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both emulsification and dispersion.
特性
CAS番号 |
93762-20-0 |
|---|---|
分子式 |
C41H87NO5S |
分子量 |
706.2 g/mol |
IUPAC名 |
2-hydroxypropyl-methyl-dioctadecylazanium;methyl sulfate |
InChI |
InChI=1S/C40H84NO.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(4,39-40(3)42)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h40,42H,5-39H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
JZUPSDSVFJCJBE-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CC(C)O.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


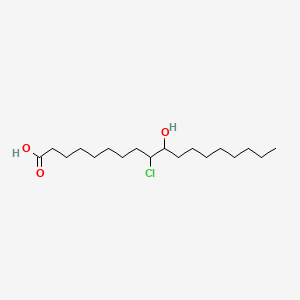
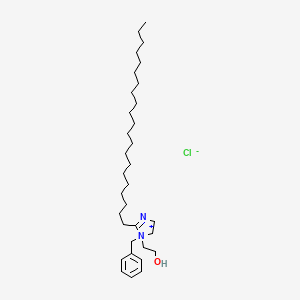

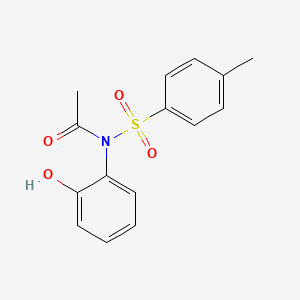
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)

